![molecular formula C9H13ClN4O2 B2386286 1-(3-Nitropyridin-2-yl)piperazine hydrochloride CAS No. 1185306-94-8](/img/structure/B2386286.png)
1-(3-Nitropyridin-2-yl)piperazine hydrochloride
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Overview
Description
1-(3-Nitropyridin-2-yl)piperazine hydrochloride is a chemical compound with the molecular formula C9H13ClN4O2 . It is also known by its IUPAC name 1-(3-nitro-2-pyridinyl)piperazine .
Molecular Structure Analysis
The molecular structure of 1-(3-Nitropyridin-2-yl)piperazine hydrochloride consists of a piperazine ring attached to a nitropyridine ring . The molecular weight of the compound is 208.22 g/mol .Physical And Chemical Properties Analysis
1-(3-Nitropyridin-2-yl)piperazine hydrochloride is a solid at room temperature . It has a molecular weight of 208.22 g/mol . The compound has a topological polar surface area of 74 Ų and a complexity of 225 .Scientific Research Applications
Urease Inhibitor
“1-(3-Nitropyridin-2-yl)piperazine hydrochloride” has been studied for its potential as a urease inhibitor . Urease is a nickel-dependent enzyme found in various life forms, which catalyzes the breakdown of urea into ammonia and carbamate . This process can lead to infections such as gastric disorders like ulcers and cancer in humans . Derivatives of this compound were synthesized and investigated for urease inhibition by in vitro inhibition assays . Some of these derivatives showed promising results, with IC50 values lower than the standard thiourea .
Anti-Tubercular Agent
There is potential for “1-(3-Nitropyridin-2-yl)piperazine hydrochloride” to be used in the treatment of tuberculosis . While the specific details are not available, the compound’s cell viability was measured by an in vitro MTT assay .
Chemical Synthesis
This compound is also used in chemical synthesis . It is available for purchase from chemical supply companies, indicating its use in various chemical reactions .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(3-nitropyridin-2-yl)piperazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2.ClH/c14-13(15)8-2-1-3-11-9(8)12-6-4-10-5-7-12;/h1-3,10H,4-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEZDCOLGAOCKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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